molecular formula C10H9ClO B12861026 3-(2-Chloroethyl)benzofuran

3-(2-Chloroethyl)benzofuran

Cat. No.: B12861026
M. Wt: 180.63 g/mol
InChI Key: GSPULIHDWOYVEL-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)benzofuran is a synthetic organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol . Its structure consists of a benzofuran core, a bicyclic system formed by fusing a benzene ring with a furan ring, which is substituted with a 2-chloroethyl functional group . This specific compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its remarkable structural modifiability, high bioavailability, and diverse interactions with biological targets . Benzofuran derivatives demonstrate a wide spectrum of pharmacological activities in research settings, including antitumor , antimicrobial , anti-inflammatory , and antimalarial properties. The 2-chloroethyl side chain in this particular derivative is a valuable functional handle for further chemical synthesis. It can be utilized in substitution reactions, such as the formation of carbon-nitrogen bonds with various amine precursors, or in the construction of more complex molecular hybrids through coupling reactions . This makes this compound a versatile and key intermediate for researchers working in drug discovery and organic synthesis. The primary research value of this compound lies in its potential as a building block for the development of novel bioactive molecules. Researchers are increasingly investigating benzofuran-based compounds as potential anticancer agents, with studies showing that certain derivatives can inhibit cancer cell proliferation through mechanisms that may include interference with enzyme function like Polo-like kinase 1 (PLK1) and the induction of apoptosis. The core benzofuran structure is also found in several clinically approved drugs, such as the antiarrhythmic amiodarone, underscoring its therapeutic relevance . By providing a defined chemical entity with a reactive chloroethyl group, this reagent enables the exploration of new structure-activity relationships (SAR) and the creation of compound libraries aimed at discovering more potent and selective agents for various diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-(2-chloroethyl)-1-benzofuran

InChI

InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

GSPULIHDWOYVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCl

Origin of Product

United States

Mechanistic Insights into the Formation and Transformations of 3 2 Chloroethyl Benzofuran

Elucidation of Reaction Pathways for Benzofuran (B130515) Ring Construction

The synthesis of 3-(2-Chloroethyl)benzofuran can be approached through various strategic disconnections of the benzofuran core. A particularly insightful method involves a Brønsted acid-mediated cascade reaction utilizing phenols and a cyclobutene (B1205218) derivative. This approach highlights several key mechanistic principles in benzofuran ring construction. A notable example is the synthesis of 3-(2-bromoethyl)benzofurans from commercially available bis[(trimethylsilyl)oxy]cyclobutene and various phenols, which serves as a close analog to the chloro-derivative. This metal-free, one-pot process proceeds under mild conditions through a nucleophilic addition and carbocyclic rearrangement cascade nih.gov.

The general reaction pathway can be conceptualized as the acid-catalyzed reaction of a phenol (B47542) with a suitable four-carbon synthon that ultimately forms the furan (B31954) ring and the C3-substituent.

The formation of the benzofuran ring in acid-catalyzed reactions of phenols often proceeds through a series of reactive intermediates.

Oxonium Ions: In the Brønsted acid-mediated cascade, the acid catalyst protonates an oxygen-containing precursor, such as a cyclobutanone (B123998) derivative generated in situ. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the phenol. The resulting intermediate can then undergo further transformations leading to the formation of an oxonium ion, which is a key species in the cyclization step to form the furan ring jocpr.com.

Aryl Cations: While direct formation of a discrete aryl cation is generally energetically unfavorable, intermediates with significant carbocationic character on the aromatic ring can be involved, particularly in electrophilic aromatic substitution-type cyclizations. However, in the context of the aforementioned cascade reaction, the cyclization is more likely to proceed through a concerted or near-concerted intramolecular attack of the phenolic oxygen onto an electrophilic carbon center.

Alkoxide Intermediates: In base-catalyzed or certain metal-catalyzed reactions, the formation of a phenoxide (an alkoxide of phenol) is a crucial initial step. The increased nucleophilicity of the phenoxide facilitates its attack on an electrophilic partner. For instance, the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates that can lead to 3-substituted benzofurans through direct cyclization and dehydration nih.gov.

A plausible mechanistic pathway for the Brønsted acid-mediated synthesis of 3-(2-haloethyl)benzofurans is depicted below:

Plausible reaction mechanism for the Brønsted acid-mediated synthesis of 3-(2-haloethyl)benzofurans.

Figure 1: Plausible reaction mechanism for the Brønsted acid-mediated synthesis of 3-(2-haloethyl)benzofurans.

The regioselectivity of benzofuran formation is a critical aspect, determining the position of substituents on the final product. In the synthesis of 3-substituted benzofurans, controlling the cyclization to favor attack at the C2 position of the phenol is paramount.

In acid-catalyzed cyclizations, the regiochemical outcome is often governed by the relative stability of the intermediates formed upon attack at different positions of the aromatic ring. The electronic nature of substituents on the phenol can direct the cyclization. Electron-donating groups on the phenol ring can enhance the nucleophilicity of specific ortho positions, thereby influencing the regioselectivity of the intramolecular ring closure.

Stereoselectivity is primarily a concern when chiral centers are present in the starting materials or are formed during the reaction. For the synthesis of the aromatic this compound, stereoselectivity of the final product is not a factor. However, in related syntheses of dihydrobenzofurans, the stereochemical outcome of the cyclization is crucial.

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of benzofurans, including 3-substituted derivatives. Palladium, copper, gold, and rhodium are among the most commonly employed metals nih.govelsevier.com. While a specific catalytic cycle for the direct synthesis of this compound is not extensively detailed in the literature, plausible mechanisms can be constructed based on established transformations for similar structures.

For example, a palladium-catalyzed process could involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate, typically a 2-halophenol derivative, to form a Pd(II) intermediate.

Carbopalladation/Insertion: An alkyne or alkene bearing the precursor to the 2-chloroethyl group can then insert into the Aryl-Pd bond.

Intramolecular Cyclization: The resulting intermediate can undergo intramolecular cyclization, where the phenolic oxygen attacks the palladium-bound carbon.

Reductive Elimination: The final step is the reductive elimination of the benzofuran product, regenerating the Pd(0) catalyst.

A hypothetical catalytic cycle for a palladium-catalyzed synthesis is illustrated below:

Hypothetical catalytic cycle for the palladium-catalyzed synthesis of a 3-substituted benzofuran.

Figure 2: Hypothetical catalytic cycle for the palladium-catalyzed synthesis of a 3-substituted benzofuran.

The table below summarizes various transition metal-catalyzed approaches to benzofuran synthesis that could be adapted for the formation of 3-substituted derivatives.

Catalyst SystemStarting MaterialsKey Mechanistic StepsReference
Pd(OAc)₂ / PPh₃2-Iodophenol, Terminal AlkyneSonogashira coupling, Intramolecular cyclization nih.gov
CuIo-Halophenol, Terminal AlkyneFormation of copper acetylide, Nucleophilic attack, Cyclization nih.gov
AuCl₃o-Alkynylphenolπ-activation of the alkyne, Intramolecular nucleophilic attack nih.gov
[Rh(cod)Cl]₂Phenol, DieneC-H activation, Cyclometalation, Reductive elimination elsevier.com

Radical-mediated reactions provide an alternative and powerful strategy for the construction of complex molecular architectures, including the benzofuran scaffold. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Single-electron-transfer (SET) processes can initiate radical cyclization cascades leading to benzofuran derivatives. For instance, the reaction of 2-azaallyl anions with 2-iodo aryl allenyl ethers is initiated by an SET event, leading to a radical cyclization and subsequent intermolecular coupling to form complex benzofurylethylamine derivatives nih.gov. This highlights the potential for SET-initiated pathways in constructing the benzofuran core with an ethylamine (B1201723) substituent at the 3-position, a close structural relative of the 2-chloroethyl group.

The general principle involves the generation of a radical species that can undergo an intramolecular cyclization onto the aromatic ring, followed by subsequent steps to afford the final benzofuran product.

Recent research has explored the use of heteroatom-centered anions as "super-electron-donors" (SEDs) to initiate radical reactions. These highly reactive species can donate an electron to a suitable acceptor, triggering a cascade of radical transformations. This approach has been successfully applied to the synthesis of 3-substituted benzofurans. The mechanism involves the generation of a radical intermediate through an SET process from the heteroatom anion, which then participates in the formation of the benzofuran ring.

Mechanistic Aspects ofbyjus.comwikipedia.org-Migrations and Rearrangement Pathways

While specific studies on the byjus.comwikipedia.org-migrations and rearrangement pathways of this compound are not extensively documented, the general principles of carbocation rearrangements, such as the Wagner-Meerwein rearrangement, can be applied to understand its potential behavior under certain conditions. These rearrangements are typically initiated by the formation of a carbocation, which can then undergo a shift of a neighboring group (hydride, alkyl, or aryl) to form a more stable carbocationic intermediate. wikipedia.orgwikipedia.org

In the context of this compound, the formation of a carbocation at the benzylic-like position (C-α of the ethyl group) could be envisaged under acidic conditions or upon ionization of the C-Cl bond, potentially assisted by a Lewis acid. Should a primary carbocation form at the terminal carbon of the ethyl group (a less likely scenario due to its instability), a byjus.comwikipedia.org-hydride shift from the adjacent carbon would be highly favorable to generate a more stable secondary carbocation adjacent to the benzofuran ring. byjus.comlumenlearning.comlibretexts.org

The driving force for such a rearrangement is the formation of a more stabilized carbocation. byjus.com A carbocation adjacent to the benzofuran ring would be stabilized by resonance with the π-system of the heterocyclic ring.

Another potential rearrangement could involve the benzofuran ring itself. In the synthesis of certain benzofuran derivatives, rearrangements of related heterocyclic systems like benzopyrans have been observed, suggesting the possibility of skeletal reorganizations under specific reaction conditions. nih.govnih.gov However, such rearrangements for a simple 3-alkylbenzofuran are less common.

Table 1: Plausible Intermediates in Rearrangement Pathways

Starting MaterialPotential IntermediateDriving Force
This compound2-(Benzofuran-3-yl)ethyl cationFormation of a more stable secondary carbocation
Protonated 3-Vinylbenzofuran1-(Benzofuran-3-yl)ethyl cationResonance stabilization by the benzofuran ring

Mechanistic Aspects of 2-Chloroethyl Group Reactivity

The 2-chloroethyl group at the 3-position of the benzofuran ring is the primary site of reactivity, susceptible to intramolecular cyclization, nucleophilic displacement, and elimination reactions.

Intramolecular Cyclization Pathways Involving the Chloroethyl Group

Under suitable conditions, the 2-chloroethyl group can participate in intramolecular cyclization reactions to form a new ring fused to the benzofuran skeleton. A plausible pathway is an intramolecular Friedel-Crafts-type alkylation. masterorganicchemistry.com This reaction would typically require a Lewis acid catalyst to enhance the electrophilicity of the chloroethyl group. The electron-rich benzofuran ring, particularly the C2 and C4 positions, can act as the nucleophile.

Attack from the C2 position would lead to the formation of a five-membered ring, resulting in a dihydrofuropentalene derivative. Alternatively, attack from the C4 position of the benzene (B151609) ring would yield a six-membered ring, leading to a derivative of pyrano[3,2-b]benzofuran. researchgate.netnih.gov The regioselectivity of this cyclization would depend on the relative nucleophilicity of the C2 and C4 positions and the stability of the resulting ring systems. Generally, the formation of six-membered rings is often favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Displacement Pathways at the Chloroethyl Moiety

The carbon atom bearing the chlorine atom is an electrophilic center and is susceptible to nucleophilic attack. Nucleophilic substitution reactions on the 2-chloroethyl group can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates.

A direct SN2 displacement would involve a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral. However, a particularly interesting mechanistic aspect to consider is the potential for neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orglibretexts.org The benzofuran ring system, being electron-rich, could participate in the displacement of the chloride ion.

Specifically, the π-electrons of the furan ring could attack the electrophilic carbon, displacing the chloride and forming a spirocyclic intermediate containing a cyclopropane (B1198618) ring fused to the benzofuranone system. This intermediate would then be opened by the external nucleophile. Such participation would lead to retention of configuration and an enhanced reaction rate compared to a similar system without the participating group. wikipedia.org The formation of a phenonium ion by participation of an adjacent aromatic ring is a well-documented example of NGP. wikipedia.orglibretexts.org

Structurally similar heterocyclic systems, such as indoles, are known to undergo nucleophilic substitution at the 3-position, highlighting the reactivity of this position in related scaffolds. clockss.orgresearchgate.netcore.ac.ukresearchgate.net

Table 2: Comparison of Potential Nucleophilic Displacement Mechanisms

MechanismKey FeatureIntermediateStereochemical Outcome
SN2Bimolecular, concertedPentacoordinate transition stateInversion
SN1Unimolecular, stepwiseCarbocationRacemization
NGPIntramolecular attackSpirocyclic cationRetention

Elimination Reaction Mechanisms

In the presence of a base, this compound can undergo an elimination reaction to form 3-vinylbenzofuran. This reaction typically proceeds via either an E1 or E2 mechanism. libretexts.orgmasterorganicchemistry.combingol.edu.tr

The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, sterically hindered bases favor the E2 pathway. youtube.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In a subsequent fast step, a weak base removes a β-proton to form the alkene. The rate of the E1 reaction is dependent only on the concentration of the substrate.

The regioselectivity of the elimination is an important consideration. According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product. chemistrysteps.commasterorganicchemistry.com In the case of this compound, there is only one type of β-hydrogen, so only one alkene product, 3-vinylbenzofuran, can be formed.

However, in cases where there is a choice of β-protons, the use of a sterically bulky base can lead to the preferential formation of the less substituted alkene, a phenomenon known as the Hofmann elimination . wikipedia.orgmasterorganicchemistry.com This is due to the steric hindrance encountered by the bulky base when trying to access the more sterically hindered proton required for Zaitsev product formation. chadsprep.comyoutube.com

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a common feature in the reactions of alkyl halides. libretexts.orgyoutube.com The reaction conditions play a crucial role in determining the major pathway. High temperatures and the use of strong, non-nucleophilic bases favor elimination, while strong, nucleophilic bases that are not sterically hindered tend to favor substitution.

Derivatization and Advanced Functionalization Strategies for the 3 2 Chloroethyl Benzofuran Scaffold

Modifications on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system, and its reactivity is influenced by the fused benzene (B151609) and furan (B31954) rings. Functionalization can be targeted to specific positions on both the furan and benzene moieties.

Targeted Substitution at C-2 and C-3 Positions

The C-2 position of the benzofuran ring is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, in 3-(2-Chloroethyl)benzofuran, the C-3 position is already substituted. This directs further substitution primarily to the C-2 position.

Lithiation and Subsequent Electrophilic Quench: Deprotonation at the C-2 position can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium), followed by quenching with various electrophiles to introduce a wide range of functional groups.

ElectrophileReagent ExampleResulting C-2 Substituent
Aldehydes/KetonesAcetoneIsopropyl alcohol
Alkyl halidesMethyl iodideMethyl
CarboxylationCarbon dioxideCarboxylic acid
SilylationTrimethylsilyl chlorideTrimethylsilyl

It is important to note that if the C-2 position is blocked, lithiation can potentially occur at the C-3 position, although this is less common. The presence of a coordinating group at the C-2 position can direct lithiation to the C-3 position rsc.org.

Functionalization of the Benzene Moiety (e.g., electrophilic aromatic substitution, cross-coupling)

The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution reactions. The directing influence of the fused furan ring and the existing alkyl substituent at C-3 will determine the regioselectivity of these reactions. The furan ring is generally considered to be ortho, para-directing.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene ring. The positions C-4, C-5, C-6, and C-7 are available for substitution.

ReactionReagentsMajor Product Position(s)
NitrationHNO₃, H₂SO₄C-5 and C-7
HalogenationBr₂, FeBr₃C-5 and C-7
Friedel-Crafts AcylationCH₃COCl, AlCl₃C-5
SulfonationH₂SO₄, SO₃C-5

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. To utilize these reactions, the benzofuran ring must first be functionalized with a suitable handle, such as a halide or a boronic acid/ester. For instance, bromination of the benzene ring followed by a Suzuki coupling can introduce aryl or heteroaryl substituents.

Chemical Transformations Involving the 2-Chloroethyl Side Chain

The 2-chloroethyl side chain at the C-3 position is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

The chlorine atom on the side chain can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

NucleophileReagent ExampleResulting Functional Group
AminesAmmonia, primary/secondary aminesPrimary, secondary, or tertiary amines
AzideSodium azideAzide
CyanideSodium cyanideNitrile
Hydroxide (B78521)Sodium hydroxideAlcohol
AlkoxidesSodium methoxideEther
ThiolatesSodium thiophenoxideThioether

These reactions typically proceed via an SN2 mechanism, leading to inversion of configuration if the carbon were chiral.

Elimination Reactions to Form Vinyl Derivatives

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form 3-vinylbenzofuran. The choice of base and reaction conditions is crucial to favor elimination over substitution.

BaseSolventProduct
Potassium tert-butoxidetert-Butanol3-Vinylbenzofuran
1,8-Diazabicycloundec-7-ene (DBU)Tetrahydrofuran (B95107) (THF)3-Vinylbenzofuran

Further Chain Elongation and Modification Reactions

The 2-chloroethyl side chain can serve as a starting point for further elongation and modification. For instance, conversion to the corresponding iodide by reaction with sodium iodide (Finkelstein reaction) can enhance its reactivity towards nucleophiles. The nitrile group, introduced via nucleophilic substitution with cyanide, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

For example, the nitrile derivative can be used to extend the carbon chain:

Grignard Reaction: Conversion of the chloroethyl group to a Grignard reagent (via magnesium) is challenging due to potential intramolecular reactions. A more viable approach is to first displace the chloride with a suitable nucleophile that can then be transformed.

Cyanide Chemistry: As mentioned, the nitrile can be hydrolyzed to a carboxylic acid. This acid can then be converted to an acid chloride and reacted with organocuprates (Gilman reagents) to introduce alkyl or aryl groups, thus elongating the chain.

Synthesis of Complex Hybrid Benzofuran Derivatives Incorporating the Chloroethyl Unit

Synthesis of Benzofuran-3(2H)-one Derivatives with Chloroethyl Functionality

The synthesis of benzofuran-3(2H)-ones is well-documented; however, no literature was identified describing methods to produce these derivatives while specifically incorporating a 3-(2-chloroethyl) functional group organic-chemistry.orgnih.govresearchgate.netmdpi.com.

Development of Benzofuran-Piperazine Conjugates

While the alkylation of piperazine by a chloroethyl group is a chemically feasible nucleophilic substitution, and analogous reactions involving bis(2-chloroethyl)amine are known in the synthesis of other heterocyclic systems, no specific studies detailing the reaction between this compound and piperazine or its derivatives were found nih.gov.

Construction of Multi-Heterocyclic Hybrid Scaffolds Containing this compound

There is a lack of published research demonstrating the use of this compound as a linking scaffold for the construction of multi-heterocyclic hybrid molecules researchgate.netmdpi.com.

Due to these limitations, the generation of an article that meets the required standards of scientific accuracy and strict adherence to the provided outline is not feasible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Chloroethyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(2-Chloroethyl)benzofuran, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzofuran (B130515) ring system and the aliphatic protons of the 2-chloroethyl side chain.

The benzofuran ring system will show a characteristic pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 2-position (H-2) is expected to appear as a singlet, as it has no adjacent protons to couple with. The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) will present as a more complex multiplet pattern due to spin-spin coupling.

The 2-chloroethyl side chain protons will give rise to two signals in the aliphatic region. These two sets of methylene (B1212753) protons are adjacent to each other and will therefore exhibit coupling, resulting in a pair of triplets. The methylene group attached to the benzofuran ring (at C-3) is expected to be deshielded compared to the terminal methylene group, which is attached to the electronegative chlorine atom.

Expected ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s (singlet)-
H-4, H-5, H-6, H-7~7.2-7.6m (multiplet)-
-CH₂- (alpha to ring)~3.1t (triplet)~7
-CH₂- (alpha to Cl)~3.8t (triplet)~7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The benzofuran core will display eight signals. The two carbons of the furan (B31954) ring (C-2 and C-3) and the six carbons of the benzene ring (C-3a, C-4, C-5, C-6, C-7, and C-7a) will have characteristic chemical shifts. The carbon atom bearing the chloroethyl group (C-3) will be significantly shielded compared to the oxygen-bound C-2. The aromatic carbons will appear in the typical downfield region.

The 2-chloroethyl side chain will exhibit two signals in the aliphatic region. The carbon atom directly attached to the chlorine atom will be deshielded due to the electronegativity of chlorine.

Expected ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~142
C-3~115
C-3a~128
C-4~123
C-5~124
C-6~121
C-7~111
C-7a~155
-CH₂- (alpha to ring)~28
-CH₂- (alpha to Cl)~42

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would be crucial for confirming the connectivity of the protons in the 2-chloroethyl side chain. A cross-peak would be observed between the signals of the two adjacent methylene groups, confirming their coupling. It would also help in assigning the coupled protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the proton signal at ~3.1 ppm and the carbon signal at ~28 ppm, confirming the assignment of the methylene group adjacent to the benzofuran ring.

The H-2 proton and the C-3, C-3a, and C-7a carbons.

The protons of the methylene group adjacent to the ring and the C-2, C-3, and C-3a carbons of the benzofuran core.

The aromatic protons and their neighboring carbons, aiding in the specific assignment of the benzene ring signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₉ClO), the exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the [M+2]⁺˙ peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Calculated Exact Mass for C₁₀H₉³⁵ClO: 180.0342 g/mol Calculated Exact Mass for C₁₀H₉³⁷ClO: 182.0312 g/mol

Observing this isotopic pattern and measuring the exact mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures, assessing purity, and identifying byproducts in the synthesis of this compound and its derivatives.

In an LC-MS analysis, the sample mixture is first separated by an HPLC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the identification of the target compound, this compound, even in the presence of other substances. The retention time from the chromatography provides an additional layer of identification. Furthermore, LC-MS can be used to quantify the amount of the compound in a mixture. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the analytes.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the molecular vibrations and functional groups present in a molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by the characteristic vibrations of the benzofuran ring system and the chloroethyl side chain.

The benzofuran nucleus gives rise to several distinct absorption bands. researchgate.netacs.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic and furan rings are expected in the 1600-1450 cm⁻¹ region. mdpi.comijrar.com The C-O-C stretching of the furan ring is a key indicator and usually results in strong absorptions in the 1250-1050 cm⁻¹ range. ijrar.com

The 2-chloroethyl substituent would introduce additional characteristic peaks. The aliphatic C-H stretching vibrations of the ethyl group (-CH₂-CH₂-Cl) would be observed in the 2960-2850 cm⁻¹ range. A crucial vibration for this specific molecule would be the C-Cl stretch, which typically appears in the 800-600 cm⁻¹ region of the spectrum. The exact position of these peaks can be influenced by the molecular environment and solvent polarity. researchgate.net

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2960 - 2850
Aromatic C=C Stretch 1600 - 1450
Benzofuran Ring C-O-C Stretch 1250 - 1050

This table represents expected values based on characteristic functional group frequencies and data from related benzofuran compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be characterized by the vibrations of the benzofuran core. researchgate.netresearchgate.net

Symmetric breathing vibrations of the aromatic ring often produce strong and sharp signals in Raman spectra. The C=C stretching modes of the benzofuran system would also be Raman active. While C-O-C stretching is visible, it is often weaker than in the IR spectrum. The C-Cl stretch of the chloroethyl group would also be observable in the Raman spectrum, providing complementary information to the FT-IR data. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The benzofuran system is a chromophore that absorbs UV light, leading to π → π* transitions. The UV-Vis spectrum of benzofuran itself shows characteristic absorption bands. nist.gov The absorption spectra of substituted benzofurans are known to be dependent on the position and nature of the substituent. researchgate.net

For this compound, the spectrum is expected to resemble that of the parent benzofuran, which typically exhibits two main absorption bands. researchgate.net The chloroethyl group at the 3-position is an alkyl halide substituent and is not expected to cause a major shift in the absorption maxima compared to the unsubstituted benzofuran, as it does not significantly extend the π-conjugated system. Theoretical studies and experimental data for various substituted benzofurans show that the electronic excitation energies are sensitive to substitution patterns. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for the Benzofuran Chromophore

Transition Approximate Wavelength (λ_max) (nm)
π → π* ~245

This table shows typical values for the unsubstituted benzofuran chromophore. The exact maxima for this compound may vary slightly.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and crystal packing.

While a crystal structure for this compound is not publicly available, analysis of other benzofuran derivatives reveals important structural features. For example, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one shows that the benzofuran ring system is highly planar. vensel.orgresearchgate.net An XRD analysis of this compound would confirm the planarity of its benzofuran core and determine the conformation of the chloroethyl side chain. It would also reveal the unit cell parameters and the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing. vensel.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly suitable for assessing its purity. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For benzofuran derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly employed. sielc.comnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape. sielc.com Detection is typically achieved using a UV detector set at one of the absorption maxima of the benzofuran chromophore (e.g., ~245 nm or ~280 nm). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 3: Exemplary HPLC Conditions for Analysis of Benzofuran Derivatives

Parameter Condition
Column C18 Reverse-Phase (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Detection UV at ~245 nm or ~280 nm
Flow Rate ~1.0 mL/min

This table provides a general-purpose method; specific conditions for this compound would require optimization.

Gas Chromatography (GC)

Gas chromatography (GC) is a pivotal analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for identification, quantification, and purity assessment. The separation in GC is governed by the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, the time taken for a compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

The retention behavior of this compound is primarily influenced by its boiling point and its interaction with the stationary phase. The presence of the benzofuran ring system, a chloroethyl group at the 3-position, imparts specific polarity and volatility to the molecule, which dictates its elution characteristics. For the analysis of halogenated aromatic compounds like this compound, non-polar or semi-polar stationary phases are often employed.

Detailed research findings on the gas chromatographic analysis of benzofuran derivatives indicate that columns with stationary phases such as 5% phenyl methylpolysiloxane are effective for achieving good separation. The elution order of substituted benzofurans is dependent on factors like the nature and position of the substituents. The chloroethyl group in this compound is expected to increase its retention time compared to the parent benzofuran molecule due to an increase in molecular weight and potential for dipole-dipole interactions.

A typical GC method for the analysis of this compound would involve a temperature-programmed elution to ensure sharp peaks and efficient separation from any impurities or related derivatives. The choice of injector temperature is critical to ensure complete volatilization of the sample without thermal degradation. Similarly, the detector temperature is set to prevent condensation of the analyte.

Below is a table summarizing typical gas chromatographic parameters that could be employed for the analysis of this compound.

ParameterValue
Column
Stationary Phase5% Phenyl Methylpolysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Injector Temperature250 °C
Detector Temperature280 °C
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Injection
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Detector
TypeMass Spectrometer (MS)

These parameters provide a robust starting point for the method development for the analysis of this compound. The exact retention time would need to be determined experimentally by injecting a pure standard of the compound under these conditions. For structural elucidation and confirmation, the coupling of GC with a mass spectrometer is indispensable, allowing for the acquisition of mass spectra of the eluting peaks.

Green Chemistry Approaches in the Synthesis of 3 2 Chloroethyl Benzofuran and Its Analogues

Catalyst Development for Sustainable Synthesis

The use of efficient and recyclable catalysts is a cornerstone of green organic synthesis. For benzofuran (B130515) and its derivatives, this involves designing heterogeneous catalysts that are easily separated from the reaction mixture and developing catalytic systems based on less toxic and more abundant transition metals.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the product and the potential for reuse over multiple reaction cycles. This reduces catalyst waste and the cost of production.

Ionic Resins: Acidic ion-exchange resins, such as Amberlyst-15®, have emerged as effective and reusable solid acid catalysts for various organic transformations, including the synthesis of benzofuran derivatives. researchgate.netsantiago-lab.com Amberlyst-15® is a macroreticular sulfonic acid cation exchange resin that can catalyze condensations and cyclizations under mild conditions. santiago-lab.commdpi.com For instance, it has been successfully used in the synthesis of 3-benzoyl-5-hydroxy benzofuran and naphtho[1,2-b]furan derivatives, demonstrating high yields (>90-95%), high selectivity, and short reaction times at room temperature. researchgate.net A key benefit is that the resin can be recovered by simple filtration and reused multiple times without a significant loss of catalytic activity. mdpi.comresearchgate.netijacskros.com

Heterogeneous Metal Catalysts: Palladium nanoparticles supported on various materials are a prominent class of recyclable catalysts for benzofuran synthesis. organic-chemistry.org Supports like nano-sized carbon balls (NCBs) and magnetic nanowires (CuFe₂O₄) have been used to immobilize palladium, creating highly active and stable catalytic systems. nih.govkoreascience.kr These catalysts are particularly effective for Sonogashira coupling reactions followed by intramolecular cyclization to form the benzofuran ring. nih.gov The catalyst can be separated from the reaction mixture, often using magnetic separation for supported nanowires, and reused for several cycles while maintaining its efficacy. nih.gov

The table below illustrates the reusability of a palladium catalyst supported on nano-sized carbon balls (NCB) for the synthesis of 2-substituted benzofurans. koreascience.kr

Catalyst Reusability Data
Run Yield (%)
1st95
2nd95
3rd94
4th93
5th92

This table demonstrates the consistent performance of the Pd/NCB catalyst over five consecutive runs in the synthesis of a benzofuran analogue.

Green transition metal catalysis aims to use catalysts that are not only efficient and recyclable but also environmentally benign. This includes using earth-abundant metals and supporting catalysts on non-toxic materials.

Pd-Cu/C Systems: The combination of palladium and copper catalysts is highly effective for the one-pot synthesis of benzofurans from o-iodophenols and terminal alkynes via Sonogashira coupling and cyclization. acs.orgnih.gov To enhance the "green" profile of this method, heterogeneous versions have been developed. Palladium on activated carbon (Pd/C) is a widely used, commercially available heterogeneous catalyst. researchgate.net Research has shown that Pd/C, in combination with a copper co-catalyst (CuI), can efficiently catalyze the synthesis of 2-substituted benzofurans in aqueous media. researchgate.net Similarly, Pd/CuFe₂O₄ nanowires serve as a highly active and reusable catalyst system that combines both metals on a single support for these transformations. nih.gov

Amberlyst-15®: As an alternative to metal catalysts, Amberlyst-15® functions as a strong acid catalyst that avoids the issues of metal leaching and contamination in the final product. santiago-lab.comresearchgate.net It is particularly useful for acid-catalyzed cyclization and condensation reactions in the synthesis of benzofuran precursors and related heterocycles. researchgate.netijacskros.com Its operational simplicity, non-toxic nature, and reusability make it an excellent example of a green catalyst. researchgate.net

Solvent Minimization and Replacement Strategies

Traditional organic synthesis often relies on volatile, toxic, and flammable organic solvents. Green chemistry seeks to minimize solvent use or replace hazardous solvents with more environmentally friendly alternatives.

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can simplify workup procedures and reduce environmental impact. The synthesis of benzofuran analogues has been successfully achieved in aqueous media. A notable example is the Pd/C-catalyzed reaction of o-iodophenols with terminal alkynes, which proceeds efficiently in water without the need for organic co-solvents or phase-transfer catalysts. researchgate.net This method is compatible with various functional groups, including base-labile ones like nitro groups. researchgate.net

When a solvent is necessary, green alternatives to conventional volatile organic compounds (VOCs) are preferred. Polyethylene glycol (PEG) is a non-toxic, biodegradable, and low-volatility polymer that has proven to be an effective reaction medium for organic synthesis. tandfonline.com

PEG-400 has been used as an efficient and recyclable solvent for the synthesis of 2-aroylbenzofurans via the Rap-Stoermer reaction. tandfonline.comresearchgate.net The reactions proceed smoothly in high yields without requiring any additional additives. A significant advantage of PEG is that it is typically insoluble in extraction solvents like diethyl ether, allowing the product to be easily separated while the PEG layer containing the catalyst can be recovered and reused for subsequent reactions. tandfonline.com Studies have shown that the yields remain high even after several reuse cycles. tandfonline.com Furthermore, the combination of a green catalyst and a green solvent, such as Amberlyst-15® in PEG-400, exemplifies a highly sustainable approach to synthesizing benzofuran derivatives. researchgate.net

The table below shows a comparison of yields for the synthesis of a 2-aroylbenzofuran in different solvents, highlighting the efficacy of PEG-400. tandfonline.com

Solvent Comparison
Solvent Yield (%)
PEG-40093
Dioxane81
DMF85
EtOH63
CH₃CN72

This table illustrates that PEG-400 provides a superior yield compared to several common volatile organic solvents for the synthesis of a benzofuran derivative.

Energy Efficiency in Synthetic Processes

The quest for sustainable chemical manufacturing has propelled the adoption of energy-efficient technologies in the synthesis of heterocyclic compounds like 3-(2-Chloroethyl)benzofuran and its analogues. By minimizing energy consumption, these methods not only reduce the environmental footprint of chemical production but also often lead to improved reaction kinetics and yields. Microwave-assisted and ultrasound-assisted syntheses are two prominent examples of such green chemistry approaches that offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a more energy-efficient alternative to traditional convective heating. This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This can result in dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govkcl.ac.uk

In the context of benzofuran synthesis, microwave irradiation has been successfully employed to expedite multi-component reactions. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira coupling conditions under microwave irradiation. This method, which involves the reaction of 2-iodophenols, terminal acetylenes, and aryl iodides, demonstrates significantly shorter reaction times and minimized side products compared to conventional heating. nih.gov The use of microwave heating in a sealed vessel allows for temperatures and pressures to be reached that are not attainable under standard reflux conditions, often leading to cleaner reactions with higher yields. nih.govkcl.ac.uk

Another example is the microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and aldehydes. This catalyst-free procedure highlights the efficiency of microwave heating in achieving highly functionalized benzofurans in remarkably short reaction times. kcl.ac.uk

The rapid generation of analogues is a key advantage of this method, as demonstrated in the asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives. The process begins with a microwave-assisted aldol condensation to form chalcone intermediates, showcasing the versatility of this energy-efficient technique in various steps of a synthetic route. nih.gov

Comparative data on Microwave-Assisted Synthesis of Benzofuran Analogues
Reaction TypeKey ReactantsConditionsReaction TimeYieldReference
One-pot, three-component Sonogashira/Cacchi type coupling2-iodophenols, terminal acetylenes, aryl iodidesMicrowave irradiationSignificantly shortenedGood to excellent nih.gov
Multicomponent synthesis of benzofuran-2-carboxamidesAmines, 2'-hydroxyacetophenones, aldehydesMicrowave irradiation, catalyst-freeExtremely shortAcceptable kcl.ac.uk
Aldol condensation for chalcone intermediates-Microwave-assisted, acid-catalyzedRapid- nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates and yields. As an energy-efficient technique, it often allows for milder reaction conditions and shorter reaction times compared to conventional methods.

The application of ultrasound irradiation has been demonstrated as an incredible tool of green chemistry in the synthesis of benzofuran analogues. scielo.org.za For example, a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives were synthesized in good to excellent yields under ultrasonic irradiation at ambient temperature. scielo.org.za This protocol is characterized by its operational simplicity and the ease of work-up and purification, making it an environmentally friendly approach. scielo.org.za

Similarly, the synthesis of benzofuran-appended oxadiazole molecules has been achieved using ultrasonic irradiation. nih.gov This method proved effective for producing molecules with significant tyrosinase inhibition activity. nih.gov Furthermore, a one-pot synthesis of 2-substituted benzofurans has been developed via sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reactions under ultrasound irradiation, resulting in good yields of the desired products. researchgate.netnih.gov

The oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones to 2-benzylidenebenzofuran-3(2H)-ones (aurones) has also been efficiently carried out using copper acetate (B1210297) in ethanol under ultrasonic irradiation, offering faster reactions and higher yields than conventional methods. univ.kiev.ua

Research Findings on Ultrasound-Assisted Synthesis of Benzofuran Analogues
Product TypeKey Reactants/ReactionConditionsAdvantages NotedReference
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcones2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketonesUltrasound irradiation, ambient temperatureShort reaction times, operational simplicity, good to excellent yields scielo.org.za
Benzofuran-oxadiazole molecules-Ultrasonic irradiation- nih.gov
2-Substituted benzofuransOne-pot sequential C-C coupling, C-Si bond cleavage, and C-C/C-O bond formationUltrasound irradiationGood yields researchgate.netnih.gov
2-Benzylidenebenzofuran-3(2H)-ones (aurones)Oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenonesUltrasound irradiation, Cu(OAc)2/EtOHFaster reaction, higher yield univ.kiev.ua

Principles of Atom Economy and Waste Reduction in Synthetic Design

The principles of atom economy and waste reduction are central to the philosophy of green chemistry. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies that most of the atoms from the starting materials are utilized in the final product, minimizing the generation of byproducts and waste.

In the synthesis of benzofuran derivatives, several strategies have been developed that adhere to the principles of atom economy. For example, visible-light-promoted cyclization of 1,6-enynes and bromomalonates has been reported as an atom-economic synthetic protocol that avoids the need for photocatalysts, oxidants, transition metals, and additives. nih.gov Such approaches, which proceed through radical-mediated pathways, exemplify the elegance of designing reactions where all atoms are efficiently utilized. nih.gov

One-pot synthesis and multicomponent reactions are particularly effective in improving atom economy and reducing waste. acs.org By combining several reaction steps into a single operation, these methods eliminate the need for intermediate isolation and purification, which in turn reduces solvent consumption and waste generation. An efficient one-pot strategy for yielding benzofuran derivatives involves treating substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes) with a copper bromide catalyst. acs.org This approach provides a direct route to amino-substituted benzofuran skeletons in high yields. acs.org

Furthermore, reactions that proceed with perfect atom economy, where all atoms of the substrate molecules are incorporated into the product, represent the ideal in synthetic design. mdpi.com While not always achievable, the pursuit of such reactions, like certain 1,3-dipolar cycloadditions, drives innovation in the development of more sustainable synthetic methodologies. mdpi.com

Applications of 3 2 Chloroethyl Benzofuran As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Substituted Benzofurans

The chloroethyl group in 3-(2-Chloroethyl)benzofuran could potentially be displaced by a variety of nucleophiles to yield a range of 3-substituted benzofuran (B130515) derivatives. For instance, reaction with amines could lead to the formation of 3-(2-aminoethyl)benzofurans, while reaction with alkoxides or phenoxides could yield the corresponding ethers. Thiols could be used to introduce sulfur-containing moieties. These transformations would provide access to a library of benzofuran derivatives with diverse functionalities, which could be further elaborated or screened for biological activity. However, specific examples of such reactions with this compound are not documented in the reviewed literature.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophilePotential Product
Primary/Secondary Amine3-(2-Aminoethyl)benzofuran derivative
Alcohol/Phenol (B47542)3-(2-Alkoxy/Aryloxyethyl)benzofuran
Thiol3-(2-Thioethyl)benzofuran derivative
Cyanide3-(2-Cyanoethyl)benzofuran
Azide3-(2-Azidoethyl)benzofuran

Note: This table is based on theoretical reactivity and does not represent experimentally verified reactions from the scientific literature.

Building Block for the Construction of Fused Heterocyclic Systems

The functionalized side chain of this compound could theoretically be utilized in cyclization reactions to construct fused heterocyclic systems. For example, if the chloroethyl group is first converted to an aminoethyl group, subsequent intramolecular cyclization reactions could potentially lead to the formation of benzofuro-fused nitrogen-containing heterocycles, such as benzofuropyridines or benzofuropyrazines. These fused systems are of interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. While the synthesis of various benzofuro-fused systems has been reported, the use of this compound as a starting material for this purpose has not been specifically described.

Intermediate in the Preparation of Complex Organic Molecules

In multi-step syntheses of complex natural products or pharmaceutically active compounds containing a benzofuran-3-ethyl moiety, this compound could serve as a useful building block. The chloro group provides a handle for introducing more complex fragments through coupling reactions or for initiating cyclization cascades. However, a review of synthetic routes to such complex molecules did not reveal the use of this specific chloroethyl derivative as an intermediate.

Contribution to the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the availability of versatile starting materials. While the reactivity of the C-Cl bond in this compound could potentially be exploited in the development of novel transition-metal-catalyzed cross-coupling reactions or other synthetic transformations, there is no evidence in the current literature to suggest that this compound has played a role in the development of new synthetic methodologies.

Q & A

Q. What are the common synthetic routes for 3-(2-Chloroethyl)benzofuran, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cycloisomerization or substitution reactions. For example, palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) can yield benzofuran scaffolds . Substitution reactions, such as nucleophilic displacement of halides in benzofuran derivatives, are also effective. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or ethyl acetate), and catalyst loading (e.g., 5–10 mol% Pd catalysts). Column chromatography with ethyl acetate/hexane gradients is recommended for purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Focus on the aromatic proton signals (δ 6.5–7.5 ppm for benzofuran protons) and the chloroethyl group’s methylene protons (δ 3.5–4.0 ppm for CH2Cl).
  • IR Spectroscopy : Look for C-Cl stretching vibrations near 550–650 cm⁻¹ and furan ring C-O-C absorption at ~1250 cm⁻¹.
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 196.6 g/mol for C10H9ClO).
  • X-ray Crystallography : For structural confirmation, analyze bond angles (e.g., C-O-C ~105°) and packing interactions (e.g., π-π stacking distances ~3.5 Å) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store the compound in a cool, dry place, away from oxidizers.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety protocols from analogous chlorinated benzofurans suggest LD50 values >500 mg/kg (oral, rat), but toxicity data should be confirmed experimentally .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Single-Crystal X-ray Diffraction : Confirm stereochemistry and detect unexpected substituent positions (e.g., chloroethyl orientation) .
  • HPLC-MS : Identify impurities with retention time/mass correlations. For example, unreacted starting materials (e.g., chlorinated precursors) may elute earlier than the target compound .

Q. What experimental strategies are recommended for studying the reactivity of the chloroethyl group in this compound under varying conditions?

  • Methodological Answer :
  • Nucleophilic Substitution : React with NaN3 or KCN to assess SN2 reactivity in polar aprotic solvents (e.g., DMF). Monitor Cl⁻ release via ion chromatography.
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures (>200°C typical for benzofurans).
  • Photoreactivity : Expose to UV light (254 nm) and track byproduct formation via GC-MS. Chloroethyl groups may undergo homolytic cleavage under UV .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The chloroethyl group’s hydrophobicity may enhance binding to hydrophobic pockets.
  • QSAR Models : Corporate electronic descriptors (e.g., Hammett σ values) to predict antibacterial activity. Benzofuran derivatives with electron-withdrawing groups (Cl, NO2) often show enhanced bioactivity .
  • MD Simulations : Simulate membrane permeability using GROMACS; the chloroethyl group may improve lipid bilayer penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.